2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol
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Overview
Description
2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
The synthesis of 2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperidines, which can be deprotected to yield the desired compound . Industrial production methods often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity.
Chemical Reactions Analysis
2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds also contain a nitrogen-containing heterocycle and exhibit similar biological activities.
Piperidinones: These are oxidized forms of piperidine derivatives and have distinct chemical and biological properties.
Spiropiperidines: These compounds have a spirocyclic structure and are used in various pharmaceutical applications
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an isopropyl-methyl-amino group and an ethanol moiety, which confer distinct chemical and biological properties.
Biological Activity
2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that includes a piperidine ring and an isopropyl-methyl-amino group, which contribute to its diverse biological effects.
Chemical Structure
The molecular formula of this compound is C12H19N2O with a molecular weight of approximately 209.29 g/mol. Its structure can be represented as follows:
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that it may modulate the activity of G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways in the body.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
Antiviral Properties
The compound also shows promise in antiviral applications. It has been reported to inhibit viral replication in certain models, indicating its potential utility in treating viral infections.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested against multiple strains of bacteria and fungi. The results indicated that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Antiviral Activity
Another study focused on the antiviral properties of this compound against influenza virus. The results demonstrated a significant reduction in viral load in treated cells compared to controls, suggesting that it may interfere with viral entry or replication processes.
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacological profiles of piperidine derivatives like this compound. Studies have shown that modifications in the piperidine structure can enhance biological activity and selectivity towards specific targets, paving the way for the development of more effective therapeutic agents .
Properties
IUPAC Name |
2-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)12(3)11-4-6-13(7-5-11)8-9-14/h10-11,14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDGJWVTAZMOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(CC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.